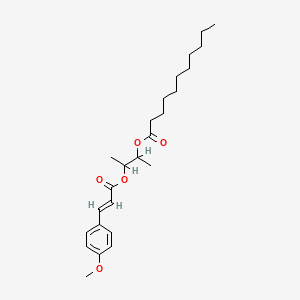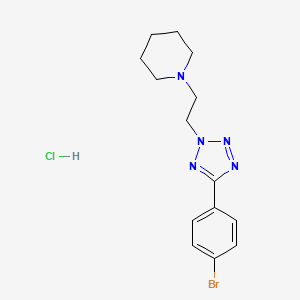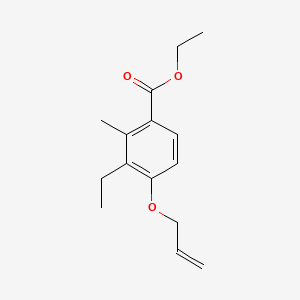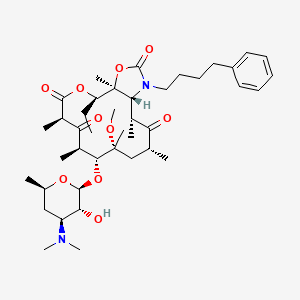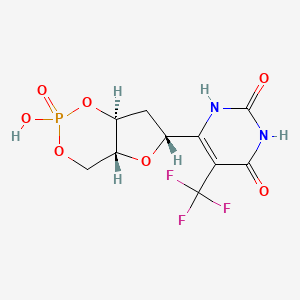
(6R)-6-(2,6-Dioxo-5-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-4-yl)tetrahydro-4h-furo(3,2-d)(1,3,2)dioxaphosphinin-2-olate 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R)-6-(2,6-Dioxo-5-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-4-yl)tetrahydro-4h-furo(3,2-d)(1,3,2)dioxaphosphinin-2-olate 2-oxide is a complex organic compound with a unique structure that combines elements of pyrimidine, furan, and dioxaphosphinin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-(2,6-Dioxo-5-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-4-yl)tetrahydro-4h-furo(3,2-d)(1,3,2)dioxaphosphinin-2-olate 2-oxide involves multiple steps, starting with the preparation of the pyrimidine ring, followed by the introduction of the trifluoromethyl group, and finally the formation of the furodioxaphosphinin structure. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(6R)-6-(2,6-Dioxo-5-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-4-yl)tetrahydro-4h-furo(3,2-d)(1,3,2)dioxaphosphinin-2-olate 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (6R)-6-(2,6-Dioxo-5-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-4-yl)tetrahydro-4h-furo(3,2-d)(1,3,2)dioxaphosphinin-2-olate 2-oxide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to interact with specific proteins makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique properties may allow it to target specific pathways involved in diseases, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (6R)-6-(2,6-Dioxo-5-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-4-yl)tetrahydro-4h-furo(3,2-d)(1,3,2)dioxaphosphinin-2-olate 2-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting downstream pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (6R)-6-(2,6-Dioxo-5-methyl-1,2,3,6-tetrahydropyrimidin-4-yl)tetrahydro-4h-furo(3,2-d)(1,3,2)dioxaphosphinin-2-olate 2-oxide
- (6R)-6-(2,6-Dioxo-5-ethyl-1,2,3,6-tetrahydropyrimidin-4-yl)tetrahydro-4h-furo(3,2-d)(1,3,2)dioxaphosphinin-2-olate 2-oxide
Uniqueness
The uniqueness of (6R)-6-(2,6-Dioxo-5-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-4-yl)tetrahydro-4h-furo(3,2-d)(1,3,2)dioxaphosphinin-2-olate 2-oxide lies in its trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
99966-16-2 |
|---|---|
Molecular Formula |
C10H10F3N2O7P |
Molecular Weight |
358.16 g/mol |
IUPAC Name |
6-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-(trifluoromethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H10F3N2O7P/c11-10(12,13)6-7(14-9(17)15-8(6)16)4-1-3-5(21-4)2-20-23(18,19)22-3/h3-5H,1-2H2,(H,18,19)(H2,14,15,16,17)/t3-,4+,5+/m0/s1 |
InChI Key |
XTMLOQHQVNFYRU-VPENINKCSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H](COP(=O)(O2)O)O[C@H]1C3=C(C(=O)NC(=O)N3)C(F)(F)F |
Canonical SMILES |
C1C2C(COP(=O)(O2)O)OC1C3=C(C(=O)NC(=O)N3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



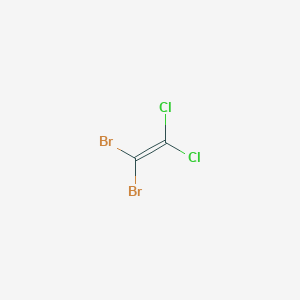
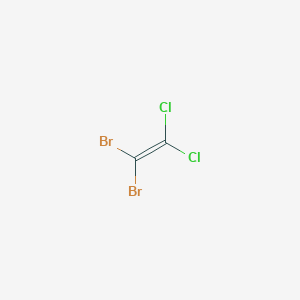

![N-[1-[4-[2-(4-acetamidophenyl)ethyl]piperazin-1-yl]propan-2-yl]-N-(4-methoxyphenyl)propanamide;oxalic acid;hydrate](/img/structure/B12736103.png)
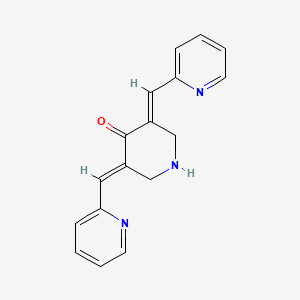
![5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzo[b][1]benzothiepine 11-oxide;hydrochloride](/img/structure/B12736120.png)

